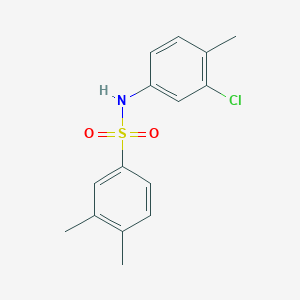
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as BFB or NSC 761626. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as carbonic anhydrase and proteases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in the breakdown of proteins. In addition, N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple and reliable method. It has also been extensively studied for its potential applications in various fields of scientific research. However, there are also some limitations associated with the use of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide in lab experiments. It is toxic and can cause harm if not handled properly. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the scientific research on N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide. One potential direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer. Another potential direction is to explore its potential applications in the development of new materials with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide involves the reaction of 4-bromo-2-fluoroaniline with chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in various research papers and is considered to be a reliable and efficient method for the preparation of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a diagnostic agent for cancer. In the field of agriculture, N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been shown to have herbicidal properties and can be used as a potential herbicide. In the field of material science, this compound has been studied for its potential use in the development of new materials with improved properties.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-5-6-11(10(15)7-8)16-19(17,18)12-4-2-1-3-9(12)14/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIRXNDLUGADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)




![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)


